Cas no 944894-47-7 (3-(Thiophen-2-ylmethyl)sulfamoylthiophene-2-carboxylic Acid)
3-(Thiophen-2-ylmethyl)sulfamoylthiophene-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-[(thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid
- 3-(thiophen-2-ylmethylsulfamoyl)thiophene-2-carboxylic acid
- NE40316
- Z227856400
- 3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxylic acid
- 3-(Thiophen-2-ylmethyl)sulfamoylthiophene-2-carboxylic Acid
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- Inchi: 1S/C10H9NO4S3/c12-10(13)9-8(3-5-17-9)18(14,15)11-6-7-2-1-4-16-7/h1-5,11H,6H2,(H,12,13)
- InChI Key: ZQCOOKGBHWVBRB-UHFFFAOYSA-N
- SMILES: S(C1C=CSC=1C(=O)O)(NCC1=CC=CS1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 406
- XLogP3: 1.6
- Topological Polar Surface Area: 148
3-(Thiophen-2-ylmethyl)sulfamoylthiophene-2-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(Thiophen-2-ylmethyl)sulfamoylthiophene-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B589528-25mg |
3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic Acid |
944894-47-7 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B589528-50mg |
3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic Acid |
944894-47-7 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B589528-250mg |
3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic Acid |
944894-47-7 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM482542-1g |
3-[(thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid |
944894-47-7 | 95%+ | 1g |
$564 | 2024-07-19 | |
| Enamine | EN300-62372-0.05g |
3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxylic acid |
944894-47-7 | 95% | 0.05g |
$88.0 | 2023-02-13 | |
| Enamine | EN300-62372-0.1g |
3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxylic acid |
944894-47-7 | 95% | 0.1g |
$132.0 | 2023-02-13 | |
| Enamine | EN300-62372-0.25g |
3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxylic acid |
944894-47-7 | 95% | 0.25g |
$188.0 | 2023-02-13 | |
| Enamine | EN300-62372-0.5g |
3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxylic acid |
944894-47-7 | 95% | 0.5g |
$353.0 | 2023-02-13 | |
| Enamine | EN300-62372-1.0g |
3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxylic acid |
944894-47-7 | 95% | 1.0g |
$470.0 | 2023-02-13 | |
| Enamine | EN300-62372-2.5g |
3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxylic acid |
944894-47-7 | 95% | 2.5g |
$923.0 | 2023-02-13 |
3-(Thiophen-2-ylmethyl)sulfamoylthiophene-2-carboxylic Acid Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 3-(Thiophen-2-ylmethyl)sulfamoylthiophene-2-carboxylic Acid
Professional Introduction to 3-(Thiophen-2-ylmethyl)sulfamoylthiophene-2-carboxylic Acid (CAS No. 944894-47-7)
3-(Thiophen-2-ylmethyl)sulfamoylthiophene-2-carboxylic Acid, identified by the CAS number 944894-47-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic derivatives characterized by the presence of thiophene rings, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the combination of a sulfamoyl group and a thiophenylmethyl moiety, make it a promising candidate for further exploration in various therapeutic contexts.
The chemical structure of 3-(Thiophen-2-ylmethyl)sulfamoylthiophene-2-carboxylic Acid consists of two interconnected thiophene rings, with one ring substituted by a carboxylic acid group and the other by a sulfamoyl group linked to a thiophenylmethyl side chain. This unique arrangement contributes to the compound's potential pharmacological properties, including interactions with biological targets such as enzymes and receptors. The sulfamoyl group, in particular, is known to enhance binding affinity and selectivity, making it a valuable component in the design of novel drugs.
In recent years, there has been growing interest in thiophene-based compounds due to their reported efficacy in treating various diseases, including cancer, inflammation, and infectious disorders. The sulfamoylthiophene derivatives have shown particular promise in inhibiting key enzymes involved in metabolic pathways relevant to these conditions. For instance, studies have demonstrated that certain sulfamoylthiophenes can modulate the activity of enzymes such as COX-2 and PDE4, which are implicated in pain and inflammation pathways.
One of the most compelling aspects of 3-(Thiophen-2-ylmethyl)sulfamoylthiophene-2-carboxylic Acid is its potential as a lead compound for drug discovery. The presence of multiple functional groups allows for structural modifications that can be tailored to optimize pharmacokinetic properties and target specificity. Researchers have been exploring synthetic strategies to derive analogs of this compound with enhanced bioavailability and reduced toxicity. These efforts are part of broader initiatives to develop next-generation therapeutics that leverage the unique properties of heterocyclic compounds.
Recent advancements in computational chemistry have also facilitated the study of 3-(Thiophen-2-ylmethyl)sulfamoylthiophene-2-carboxylic Acid by enabling high-throughput virtual screening and molecular docking simulations. These techniques allow scientists to predict binding interactions with biological targets with remarkable accuracy, thereby accelerating the drug discovery process. By integrating experimental data with computational models, researchers can identify promising candidates for further validation in preclinical studies.
The therapeutic potential of this compound has not gone unnoticed by academic and industrial researchers. Several teams have reported preliminary findings suggesting that derivatives of 3-(Thiophen-2-ylmethyl)sulfamoylthiophene-2-carboxylic Acid exhibit significant anti-inflammatory and anti-cancer activities. For example, one study highlighted its ability to inhibit the growth of certain cancer cell lines by modulating key signaling pathways involved in tumor progression. These results underscore the importance of continued investigation into thiophene-based scaffolds for developing novel therapeutic agents.
In addition to its pharmacological applications, 3-(Thiophen-2-ylmethyl)sulfamoylthiophene-2-carboxylic Acid may find utility in other areas such as materials science and agrochemicals. The unique electronic properties of thiophene rings make them attractive for designing advanced materials with applications in organic electronics and photovoltaics. Furthermore, sulfamoyl derivatives are known for their herbicidal and fungicidal properties, suggesting that this compound could be a valuable precursor for developing sustainable agricultural solutions.
The synthesis of 3-(Thiophen-2-ylmethyl)sulfamoylthiophene-2-carboxylic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted thiophenes and sulfamic acid derivatives, followed by functional group transformations to introduce the desired side chains. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for both research and commercial purposes.
As research into 3-(Thiophen-2-ylmethyl)sulfamoylthiophene-2-carboxylic Acid progresses, it is expected that new applications will emerge, further solidifying its role as a versatile building block in chemical biology and drug development. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into clinical reality, ensuring that this promising compound reaches its full potential in addressing unmet medical needs.
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